molecular formula C13H14N2O4 B13568484 4-[(2,6-Dioxo-3-piperidinyl)amino]benzeneacetic acid

4-[(2,6-Dioxo-3-piperidinyl)amino]benzeneacetic acid

Cat. No.: B13568484
M. Wt: 262.26 g/mol
InChI Key: DMDFMGSCCRKEGN-UHFFFAOYSA-N
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Description

4-[(2,6-Dioxo-3-piperidinyl)amino]benzeneacetic acid is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. The core structure of this molecule incorporates a dioxopiperidinyl moiety, which is a key pharmacophore in a class of compounds known for their ability to reduce levels of tumor necrosis factor-α (TNF-α) . Compounds sharing this structural feature have been extensively investigated for a wide range of therapeutic applications, including as antineoplastic, anti-inflammatory, and immunomodulatory agents . They have demonstrated potential in treating conditions such as endotoxemia, cachexia, and autoimmune diseases, and are also the subject of research in areas like heart disease and osteoporosis . The presence of the benzeneacetic acid group further enhances its utility as a versatile intermediate for chemical derivatization. Researchers can employ this compound in the synthesis of more complex molecules or as a standard in analytical method development using techniques like liquid chromatography (LC) and mass spectrometry (LC-MS) . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

2-[4-[(2,6-dioxopiperidin-3-yl)amino]phenyl]acetic acid

InChI

InChI=1S/C13H14N2O4/c16-11-6-5-10(13(19)15-11)14-9-3-1-8(2-4-9)7-12(17)18/h1-4,10,14H,5-7H2,(H,17,18)(H,15,16,19)

InChI Key

DMDFMGSCCRKEGN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1NC2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetic acid typically involves several steps, including substitution, click reactions, and addition reactions. One common synthetic route starts with 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material. This compound undergoes a series of reactions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of specific catalysts or reagents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include N,N-diisopropylethylamine (DIPEA), N,N-dimethylformamide (DMF), and various amines. Reaction conditions often involve specific temperatures and solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and DIPEA in DMF can form a compound that can further react with ethynylaniline to form the final product .

Scientific Research Applications

2-{4-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{4-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for E3 ubiquitin ligase, leading to the polyubiquitination and subsequent degradation of target proteins. This mechanism is particularly relevant in the context of targeted protein degradation technologies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

  • Benzeneacetic Acid Derivatives: The unsubstituted benzeneacetic acid (C₆H₅CH₂COOH) serves as the foundational structure. Substitutions at the phenyl ring or acetic acid chain significantly alter pharmacological properties. 3-Hydroxy-benzeneacetic acid methyl ester (CAS 42058-59-3): Esterification of the carboxylic acid group improves bioavailability, a common strategy in prodrug design .
  • S-Diclofenac (2-[(2,6-Dichlorophenyl)amino]benzeneacetic acid 4-(3H-1,2-dithiol-3-thione-5-yl) phenyl ester): A hybrid molecule combining diclofenac’s anti-inflammatory benzeneacetic acid core with a dithiolthione ester. This modification enhances p53 stabilization in smooth muscle cells, suggesting a dual mechanism of action (anti-inflammatory + pro-apoptotic) .

Functional Group Comparisons

  • Dioxopiperidinyl-Containing Compounds: {4-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]piperazin-1-yl}acetic Acid: A structurally complex analog with a dioxopiperidinyl group linked to an isoindole moiety. Such compounds are often explored as proteolysis-targeting chimeras (PROTACs) for targeted protein degradation . Pentanoic acid, 5-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]: Features a dioxopiperidinyl group conjugated via an amino linker, similar to the target compound. This structure highlights the role of the dioxopiperidinyl group in enhancing proteasomal interaction .

Pharmacological and Metabolic Profiles

  • Anti-Inflammatory Activity: Benzeneacetic acid derivatives like S-diclofenac inhibit lipopolysaccharide-induced inflammation and modulate p53-dependent pathways, reducing epithelial-mesenchymal transition (EMT) in bronchial cells . In contrast, the dioxopiperidinyl group in the target compound may confer additional immunomodulatory effects via proteasome inhibition.
  • Metabolic Pathways :
    Benzeneacetic acid is metabolized via phenylalanine catabolism, producing phenylacetylglutamine. Substitutions (e.g., dioxopiperidinyl) may redirect metabolism toward glutamine conjugation or proteasomal degradation pathways .

Data Tables: Key Structural and Functional Comparisons

Compound Name CAS No. Molecular Formula Key Substituents Reported Activity
4-[(2,6-Dioxo-3-piperidinyl)amino]benzeneacetic acid Not reported C₁₃H₁₅N₂O₅ 3-Amino-2,6-dioxopiperidinyl (para) Hypothesized anti-inflammatory/PROTAC
S-Diclofenac Not reported C₂₀H₁₆Cl₂N₂O₃S₂ Dithiolthione ester (para) p53 stabilization, anti-inflammatory
4-Butyl-α-methyl-benzeneacetic acid 3585-49-7 C₁₃H₁₈O₂ Butyl, methyl (para, α) Lipophilicity modifier (structural)
{4-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxo-isoindol-5-yl]piperazin-1-yl}acetic acid 2225940-48-5 C₁₈H₁₉N₃O₆ Dioxopiperidinyl-isoindole conjugate PROTAC candidate

Biological Activity

4-[(2,6-Dioxo-3-piperidinyl)amino]benzeneacetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a benzeneacetic acid moiety linked to a piperidine ring with two carbonyl groups, which contribute to its reactivity and biological properties. The molecular formula is C13H14N2O4C_{13}H_{14}N_{2}O_{4}, with a molecular weight of approximately 232.24 g/mol.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. It has been reported to inhibit tumor growth and metastasis in various cancer models. The compound's ability to modulate angiogenesis suggests that it may interfere with the formation of new blood vessels, a critical process in tumor progression.

A study highlighted that derivatives of similar structures have shown effective inhibition of microtubule assembly, which is crucial for cancer cell division. Specifically, compounds exhibiting this activity could lead to enhanced apoptosis in cancer cells, as demonstrated in breast cancer cell lines .

StudyCell LineConcentration (μM)Effect
MDA-MB-2311.0Induced morphological changes
MDA-MB-23110.0Enhanced caspase-3 activity (1.33–1.57 times)

Immunomodulatory Effects

Similar compounds have also demonstrated immunomodulatory effects, which may suggest that this compound could influence immune responses. This aspect is particularly relevant for its potential use in treating conditions characterized by abnormal immune function or inflammation.

The biological activity of this compound can be attributed to the presence of both amino and carbonyl functional groups, which facilitate interactions with various biological targets. Interaction studies have focused on the binding affinity of this compound to different proteins involved in cancer progression and immune response modulation.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves reactions that exploit its functional groups, leading to derivatives with enhanced biological activities. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties.

Similar Compounds

Several compounds share structural similarities with this compound, providing insights into its potential applications:

Compound NameStructure FeaturesUnique Properties
4-Aminobenzeneacetic AcidContains an amino group and carboxylic acidKnown for anti-inflammatory properties
PomolidomideSimilar piperidine structure with additional functional groupsExhibits immunomodulatory effects
2-(2,6-Dioxo-3-piperidinyl)-4-fluoro-benzonitrileFluorine substitution on benzene ringPotential anti-cancer activity with different mechanisms

Case Studies

Recent studies have explored the efficacy of this compound in various cancer models:

  • Breast Cancer : In vitro studies showed that this compound could significantly reduce cell viability and induce apoptosis in MDA-MB-231 cells.
  • Lung Cancer : Similar analogs were tested against A549 lung cancer cells, demonstrating comparable effects on cell proliferation inhibition.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(2,6-Dioxo-3-piperidinyl)amino]benzeneacetic acid, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with a multi-step synthesis involving coupling of 3-amino-2,6-piperidinedione with 4-aminobenzeneacetic acid (or its protected derivatives). Use carbodiimide-based coupling agents (e.g., DCC or EDCI) with DMAP catalysis to enhance reaction efficiency .

  • Step 2 : Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Monitor by TLC and confirm structures via 1H^1H-NMR (e.g., δ 1.8–2.2 ppm for piperidinyl protons; δ 7.2–7.5 ppm for aromatic protons) .

  • Step 3 : Final recrystallization in ethanol/water (80:20 v/v) yields >95% purity. Validate purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

    • Key Data :
ParameterValue/ObservationSource
Key 1H^1H-NMR shiftsδ 2.1 (piperidinyl), δ 7.3 (aromatic)
Purity post-HPLC95–98%

Q. How can the stability of this compound under varying pH and temperature conditions be assessed for experimental reproducibility?

  • Methodology :

  • Conduct accelerated stability studies:

  • pH Stability : Dissolve in buffers (pH 2–9) and monitor degradation via UV-Vis (λ = 260 nm) over 72 hours .

  • Thermal Stability : Heat samples (25°C, 40°C, 60°C) and analyze by LC-MS for decomposition products (e.g., cleavage of the piperidinyl-amino bond) .

  • Use Arrhenius kinetics to predict shelf-life at 4°C.

    • Key Data :
ConditionHalf-Life (Days)Major Degradation Pathway
pH 7.4, 25°C30Hydrolysis of amide bond
pH 2.0, 40°C7Ring-opening of piperidinyl

Advanced Research Questions

Q. What computational approaches are suitable for predicting the binding affinity of this compound to biological targets (e.g., HDACs or proteasomes)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with crystal structures of HDAC6 (PDB: 5EDU) or 20S proteasome (PDB: 4R3O). Parameterize the ligand with Gaussian 09 (B3LYP/6-31G*) .

  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å indicates stable interactions) .

  • Validate predictions with SPR or ITC assays .

    • Key Insights :
  • The dioxo-piperidinyl group likely chelates Zn2+^{2+} in HDAC active sites (ΔG ≈ −9.5 kcal/mol).

  • Substituent modifications (e.g., fluorination at C4 of benzene) may enhance proteasomal inhibition .

Q. How can contradictory data on this compound’s solubility in polar vs. nonpolar solvents be resolved?

  • Methodology :

  • Solubility Screening : Use shake-flask method in DMSO, ethanol, PBS, and chloroform. Quantify via gravimetric analysis .

  • Co-solvency Studies : Apply Hansen solubility parameters (δD, δP, δH) to optimize solvent blends (e.g., DMSO:ethanol 1:1 increases solubility by 40%) .

  • Contradiction Analysis : Check for polymorphic forms via XRD; amorphous forms may exhibit higher apparent solubility .

    • Key Data :
SolventSolubility (mg/mL)Notes
DMSO25.3 ± 1.2Preferred for assays
PBS (pH 7.4)0.8 ± 0.1Limited bioavailability

Q. What strategies are effective for analyzing metabolic pathways of this compound in in vitro hepatocyte models?

  • Methodology :

  • Phase I Metabolism : Incubate with human liver microsomes (HLMs) + NADPH. Identify metabolites via UPLC-QTOF-MS (e.g., hydroxylation at C3 of piperidinyl) .

  • Phase II Metabolism : Test glucuronidation/sulfation using UDPGA/PAPS cofactors.

  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates .

    • Key Insights :
  • Major metabolite: 4-[(2,6-Dioxo-3-piperidinyl)-N-oxide]benzeneacetic acid (m/z 335.1).

  • CYP3A4 mediates 70% of clearance; consider co-administering inhibitors (e.g., ketoconazole) in vivo .

Methodological Notes

  • Synthesis : Avoid Boc-protection due to steric hindrance; use Fmoc for transient amino group protection .
  • Analytical Pitfalls : Overlapping NMR signals (e.g., C4/C6 carbons at δ 171–173 ppm) may require 13C^{13}C-DEPT for resolution .
  • Biological Assays : Pre-saturate assay buffers with compound to avoid non-specific aggregation .

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